molecular formula C11H10N2O3 B8425596 (3-Acetyl-pyrrolo[3,2-b]pyridin-1-yl)-acetic acid

(3-Acetyl-pyrrolo[3,2-b]pyridin-1-yl)-acetic acid

Cat. No. B8425596
M. Wt: 218.21 g/mol
InChI Key: FAEMJJMDGMYCRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09085555B2

Procedure details

was prepared in a similar manner as described in step B and C of Scheme A13 for the preparation of (3-acetyl-5-trifluoromethoxy-indol-1-yl)-acetic acid from 1-(1H-pyrrolo[3,2-b]pyridin-3-yl)-ethanone (prepared according to J. Org. Chem. 2002, 67, 6226). MS (UPLC/MS): 219.2 [M+H]+, 217.3 [M−H]−, 435.3 [2M−H]−; tR (HPLC conditions f): 1.16 min. 1H-NMR (400 MHz, DMSO): δ (ppm): 8.79 (bs, 1H), 8.64 (m, 2H), 7.64 (m, 1H), 5.33 (s, 2H), 2.67 (s, 3H).
Name
(3-acetyl-5-trifluoromethoxy-indol-1-yl)-acetic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[C:12]2[C:7](=[CH:8][CH:9]=[C:10](OC(F)(F)F)C=2)[N:6]([CH2:18][C:19]([OH:21])=[O:20])[CH:5]=1)(=[O:3])[CH3:2].[NH:22]1C2C(=NC=CC=2)C(C(=O)C)=C1>>[C:1]([C:4]1[C:12]2=[N:22][CH:10]=[CH:9][CH:8]=[C:7]2[N:6]([CH2:18][C:19]([OH:21])=[O:20])[CH:5]=1)(=[O:3])[CH3:2]

Inputs

Step One
Name
(3-acetyl-5-trifluoromethoxy-indol-1-yl)-acetic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)C1=CN(C2=CC=C(C=C12)OC(F)(F)F)CC(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C=C(C2=NC=CC=C21)C(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was prepared in a similar manner
CUSTOM
Type
CUSTOM
Details
1.16 min
Duration
1.16 min

Outcomes

Product
Name
Type
Smiles
C(C)(=O)C1=CN(C=2C1=NC=CC2)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.